LogP Comparison with N1-Substituted Analogs
The N1-cyclopentyl substitution significantly increases lipophilicity compared to the parent 1H-indazol-6-amine, correlating with improved membrane permeability and target binding in hydrophobic pockets [1]. While no direct experimental logP data was found for the target compound, computational predictions indicate a marked difference. For 1H-indazol-6-amine (6-aminoindazole), the XLogP3 is 1.0 [2]. For 1-cyclopentyl-1H-indazol-6-amine, the predicted logP is 2.8 (calculated using XLogP3 from PubChem [3]). This represents a 1.8 log unit increase, translating to approximately 60-fold higher predicted lipid solubility, which can be a decisive factor in cell-based assay performance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 (predicted) |
| Comparator Or Baseline | 1H-Indazol-6-amine (6-aminoindazole) XLogP3: 1.0 |
| Quantified Difference | Δ = 1.8 log units |
| Conditions | Computational prediction via PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity often correlates with enhanced passive membrane permeability and target engagement, making this compound more suitable for intracellular target modulation than its less lipophilic analog.
- [1] Hoang, N. X., et al. (2020). RSC Advances, 10, 45199-45206. DOI: 10.1039/D0RA09112J View Source
- [2] PubChem. (2024). 6-Aminoindazole (CID 10658). XLogP3. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
- [3] PubChem. (2024). 1-Cyclopentyl-1H-indazol-6-amine. XLogP3. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
